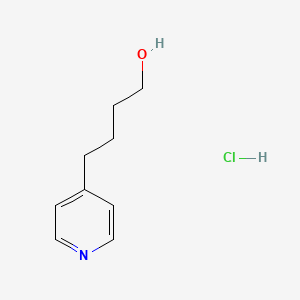
4-(4-吡啶基)-1-丁醇盐酸盐
描述
4-(4-Pyridyl)-1-butanol hydrochloride is an organic compound. It is a white solid . The molecule consists of a pyrrodinyl group ((CH 2) 4 N-) attached via N to the 4-position of pyridine . It has attracted interest because it is more basic than dimethylaminopyridine .
Synthesis Analysis
The synthesis of 4-(4-Pyridyl)-1-butanol hydrochloride involves pyridine or N- (4-pyridyl) pyridinium chloride hydrochloride as a starting raw material . This reacts with a chlorinating reagent in one pot to prepare the final product . The 4-chloro-pyridine hydrochloride can be neutralized continuously and treated through steam distillation or extraction to obtain the 4-chloro-pyridine .Molecular Structure Analysis
The molecular structure of 4-(4-Pyridyl)-1-butanol hydrochloride is complex and involves various vibrational properties . Quantum chemical calculations are made at the DFT/B3LYP/6–311++G (d,p) level of theory to determine structure parameters in the ground state .Chemical Reactions Analysis
Pyridinium salts, which include 4-(4-Pyridyl)-1-butanol hydrochloride, have played an intriguing role in a wide range of research topics . They are important in terms of their synthetic routes and reactivity .科学研究应用
DNA加合物形成和致癌活性
4-(4-吡啶基)-1-丁醇盐酸盐作为其代谢物4-(甲基亚硝胺)-1-(3-吡啶基)-1-丁醇(NNAL)的一部分,已对其在DNA加合物形成和致癌活性中的作用进行了研究。NNAL是烟草特异性致癌物4-(甲基亚硝胺)-1-(3-吡啶基)-1-丁酮(NNK)的代谢物,存在于烟草制品使用者的血液和尿液中,并显示出类似于NNK的致癌活性。研究重点在于识别由NNAL形成的特定DNA加合物,从而深入了解烟草特异性亚硝胺的致癌机制(Upadhyaya等人,2003)。
代谢和酶促活性
研究探索了与4-(4-吡啶基)-1-丁醇盐酸盐密切相关的NNK在人肺和肝微粒体中的代谢。这些研究重点介绍了各种细胞色素P-450酶在NNK代谢中的作用,导致酮醇和NNAL等产物的形成。酶促活性提供了对NNK及其衍生物在人体器官中的代谢途径的见解(史密斯等人,1992)。
异硫氰酸盐的抑制作用
研究还集中在异硫氰酸盐对NNK代谢的抑制作用上,异硫氰酸盐是十字花科蔬菜中发现的化合物。本研究探索了参与肺微粒体中NNK代谢的酶以及异硫氰酸盐抑制此过程的机制,有助于更深入地了解烟草相关致癌作用的潜在饮食干预措施(史密斯等人,1990)。
代谢的立体化学方面
已研究NNAL代谢的立体化学方面以了解其从NNK的形成和随后的代谢。这项研究阐明了NNAL的手性,这是其生物活性和潜在致癌作用的关键因素(Upadhyaya等人,2000)。
吡啶基氧丁基化和嘧啶加合物
对NNK和NNAL与DNA和核苷反应的研究已识别出与嘧啶碱基的主要加合物。这些发现对于了解烟草特异性亚硝胺及其代谢物的诱变和致癌潜力至关重要(Hecht等人,2004)。
作用机制
Target of Action
Pyridine derivatives, such as 4-aminopyridine, have been known to target voltage-gated potassium channels . It’s important to note that the specific targets may vary depending on the exact structure and functional groups present in the compound.
Mode of Action
For instance, 4-Aminopyridine, a related compound, acts by blocking voltage-gated potassium channels, prolonging action potentials, and thereby increasing neurotransmitter release at the neuromuscular junction .
Biochemical Pathways
Based on the known actions of similar compounds, it could potentially affect pathways related to neurotransmission, given its possible interaction with voltage-gated potassium channels .
Result of Action
Based on the actions of similar compounds, it could potentially lead to changes in neurotransmission due to its possible interaction with voltage-gated potassium channels .
生化分析
Biochemical Properties
4-(4-Pyridyl)-1-butanol hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound has been shown to interact with pyridinium salts, which are known for their diverse applications in biological systems . These interactions can affect enzyme activity, protein folding, and other biochemical processes. The nature of these interactions often involves hydrogen bonding and electrostatic interactions, which can alter the conformation and function of the biomolecules involved.
Cellular Effects
The effects of 4-(4-Pyridyl)-1-butanol hydrochloride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to affect potassium channel conductance, which plays a crucial role in cell signaling and neurotransmission . Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 4-(4-Pyridyl)-1-butanol hydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their activity. The compound’s interaction with potassium channels, for example, involves blocking the channel’s pore, which prolongs action potentials and enhances neurotransmitter release . These molecular interactions can lead to significant changes in cellular function and gene expression.
Temporal Effects in Laboratory Settings
The effects of 4-(4-Pyridyl)-1-butanol hydrochloride can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, but its efficacy may decrease due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular signaling and metabolism, although the exact nature of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of 4-(4-Pyridyl)-1-butanol hydrochloride vary with different dosages in animal models. At lower doses, the compound can enhance neural transmission and improve cellular function without causing significant adverse effects . At higher doses, it may induce toxic or adverse effects, such as convulsions or cellular toxicity. These threshold effects highlight the importance of careful dosage optimization in experimental studies to balance efficacy and safety.
Metabolic Pathways
4-(4-Pyridyl)-1-butanol hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its biological activity . Understanding these metabolic pathways is crucial for predicting the compound’s effects and optimizing its use in biochemical research.
Transport and Distribution
The transport and distribution of 4-(4-Pyridyl)-1-butanol hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . The compound’s ability to cross cell membranes and reach its target sites is essential for its biological activity and efficacy.
Subcellular Localization
The subcellular localization of 4-(4-Pyridyl)-1-butanol hydrochloride can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can determine its interactions with biomolecules and its overall impact on cellular processes.
属性
IUPAC Name |
4-pyridin-4-ylbutan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c11-8-2-1-3-9-4-6-10-7-5-9;/h4-7,11H,1-3,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKZAWIISKPYSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693827 | |
| Record name | 4-(Pyridin-4-yl)butan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90642-84-5 | |
| Record name | 4-(Pyridin-4-yl)butan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Pyridinecarboxylic acid, 2-[(3S)-3-amino-1-pyrrolidinyl]-, 1-methylethyl ester](/img/structure/B1394483.png)
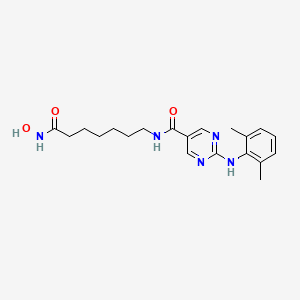
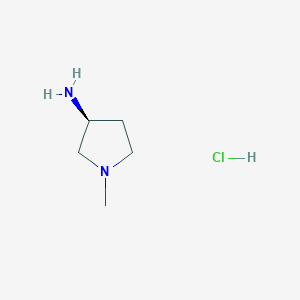
![(5R)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1394487.png)

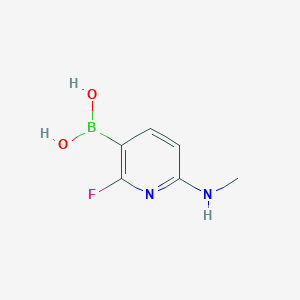

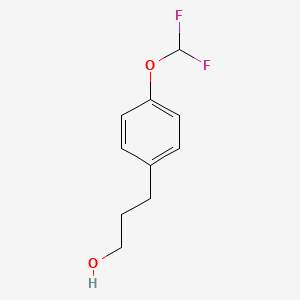

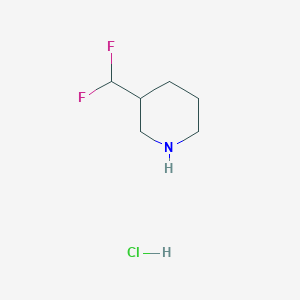

![Tert-butyl 2-(3-methylphenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1394497.png)


